1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Historical Development of Pyrazolo[3,4-d]pyridazinones in Medicinal Chemistry
The pyrazolo[3,4-d]pyridazinone scaffold emerged as a pharmacophoric motif following systematic explorations of fused heterocyclic systems in the late 20th century. Early work focused on its synthetic accessibility through cyclocondensation reactions between hydrazine derivatives and diketonic precursors. The scaffold gained prominence when computational modeling revealed its capacity to occupy adenosine triphosphate (ATP)-binding pockets in kinase domains, particularly through hydrogen-bonding interactions with conserved hinge region residues.
Seminal studies in the 2010s demonstrated that pyrazolo[3,4-d]pyridazinone derivatives could achieve sub-micromolar inhibition constants against fibroblast growth factor receptors (FGFRs) and tropomyosin receptor kinases (TRKs). For instance, compound 10h from the 2020 FGFR inhibitor series exhibited an IC50 of 114.5 nanomolar against FGFR1 while maintaining selectivity over off-target kinases. These findings catalyzed structure-activity relationship (SAR) investigations into substituent effects at the N1, C4, and C6 positions of the scaffold.
Structural Classification and Nomenclature
The pyrazolo[3,4-d]pyridazinone core comprises a bicyclic system with nitrogen atoms at positions 1, 2, 4, and 7 (Figure 1). IUPAC nomenclature assigns priority to the pyridazinone ring, resulting in the following numbering:
- Position 1: Nitrogen atom shared between pyrazole and pyridazinone rings
- Position 4: Ketone oxygen in the pyridazinone moiety
- Position 6: Bridgehead carbon connecting the two rings
Substituent placement follows this numbering system. For 1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one:
- N1 : tert-Butyl group
- C4 : Methyl group
- C6 : Butyl chain
This substitution pattern modifies electron distribution and steric bulk compared to prototype compounds like 10h , which features a benzofuran moiety at C6 and acrylamide at N1.
Significance of Pyrazolo[3,4-d]pyridazinones as Privileged Structures
Privileged structures exhibit target-agnostic binding capabilities across protein families. The pyrazolo[3,4-d]pyridazinone scaffold achieves this through:
- Three-Dimensional Complementarity : The planar bicyclic system inserts into hydrophobic kinase pockets, while the pyridazinone ketone hydrogen-bonds with backbone amides (e.g., Ala564 and Glu562 in FGFR1).
- Synthetic Tunability : Positions N1, C4, and C6 permit modular substitution to optimize potency and pharmacokinetics. Bulky N1 groups like tert-butyl enhance metabolic stability by shielding labile positions from cytochrome P450 oxidation.
- Covalent Binding Potential : Electrophilic substituents at N1 enable irreversible inhibition through Michael addition with cysteine residues in kinase P-loops, as demonstrated by acrylamide-containing analogs.
Position of this compound Within the Broader Field
This derivative occupies a unique niche in pyrazolo[3,4-d]pyridazinone SAR space due to its combination of aliphatic substituents. Comparative data suggest:
| Position | Prototype Compound 10h | 1-(tert-butyl)-6-butyl-4-methyl Derivative |
|---|---|---|
| N1 | Acrylamide | tert-Butyl |
| C4 | Hydrogen | Methyl |
| C6 | Benzofuran | Butyl |
The tert-butyl group at N1 likely reduces reactivity compared to 10h 's acrylamide, potentially favoring reversible binding mechanisms. The C4 methyl may enhance hydrophobic interactions in shallow binding pockets, while the C6 butyl chain could increase membrane permeability relative to aromatic substituents. Crystallographic data from analogous compounds indicate that such aliphatic groups occupy solvent-exposed regions, minimizing steric clashes with conserved kinase residues.
Further differentiation arises from the absence of heteroaromatic systems at C6. While benzofuran-containing derivatives show picomolar affinity for FGFRs, the butyl chain in this compound may redirect selectivity toward lipid-modified kinases or allosteric binding sites. Ongoing molecular dynamics simulations will clarify these hypotheses.
Properties
IUPAC Name |
6-butyl-1-tert-butyl-4-methylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-6-7-8-17-13(19)12-11(10(2)16-17)9-15-18(12)14(3,4)5/h9H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAQSJSCVWIUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=NN2C(C)(C)C)C(=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolopyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyridazine ring.
Scientific Research Applications
1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Isoxazolo[3,4-d]pyridazin-7(6H)-one Derivatives
- Example : 6.1.9.1.6-Benzyl-4-cyclohexyl-3-styryl-6H-isoxazolo[3,4-d]pyridazin-7-one
- Key Differences :
- Replaces pyrazole with isoxazole, altering electronic properties (increased oxygen electronegativity).
- Substituents: Benzyl (position 6), cyclohexyl (position 4), and styryl (position 3).
Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
Substituent-Driven Comparisons
Alkyl vs. Aryl Substituents
- Alkyl Groups (e.g., tert-butyl, butyl in the main compound): Enhance lipophilicity (logP ~3–4 estimated), favoring passive diffusion across membranes.
- Aryl Groups (e.g., benzyl, styryl in ):
- Increase molecular rigidity and π-stacking capacity.
- May reduce solubility (e.g., logP >5 for benzyl derivatives).
Functional Group Modifications
- Methyl at Position 4 (main compound):
- Minimal steric hindrance compared to bulkier groups (e.g., cyclohexyl in ).
Biological Activity
1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyridazine class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C15H20N4O
- Molecular Weight : 284.35 g/mol
- CAS Number : 1171549-40-8
Research indicates that compounds in the pyrazolo[3,4-d]pyridazine class may exert their biological effects through multiple mechanisms, including:
- Inhibition of Microtubule Assembly : Compounds similar to this compound have been shown to destabilize microtubules, a critical component of the cytoskeleton involved in cell division. This mechanism leads to apoptosis in cancer cells by disrupting mitotic processes .
- Apoptosis Induction : Studies have demonstrated that certain derivatives can enhance caspase activity in cancer cells, indicating an increase in apoptotic processes. For instance, compounds derived from the pyrazole scaffold have shown significant morphological changes and enhanced caspase-3 activity at specific concentrations .
Biological Activity and Efficacy
A series of studies have evaluated the biological activity of this compound against various cancer cell lines. Below are key findings:
Anticancer Activity
- Cell Line Inhibition : The compound has been tested against several cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values indicate a promising potential for growth inhibition:
- Selectivity : The compound exhibits higher selectivity towards cancerous cells compared to non-cancerous cells (LLC-PK1), suggesting a favorable therapeutic index .
Comparative Efficacy
The following table summarizes the comparative efficacy of various pyrazolo derivatives including this compound:
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 2.43–7.84 | Microtubule destabilization |
| Other Pyrazolo Derivative A | HepG2 | 4.98–14.65 | Apoptosis induction |
| Other Pyrazolo Derivative B | A549 (lung) | 5.00–10.00 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo compounds:
- Study on Microtubule Destabilization : A study demonstrated that certain pyrazolo derivatives could inhibit microtubule assembly by up to 52% at concentrations around 20 μM, leading to enhanced apoptosis in breast cancer cells .
- Caspase Activation Study : Research indicated that specific compounds from this class could enhance caspase activity by 1.33 to 1.57 times at concentrations as low as 10 μM in MDA-MB-231 cells, confirming their role as apoptosis inducers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
